2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a bis-boronic ester compound featuring a central 1,3-phenylene core substituted with a cyclohexyl group at the 5-position and two pinacol boronate ester groups at the 2- and 2'-positions. This structure renders it a versatile monomer for Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing conjugated polymers and organic electronic materials. The cyclohexyl substituent enhances solubility in non-polar solvents and introduces steric bulk, which can influence polymerization regioselectivity and material properties such as crystallinity .
Properties
IUPAC Name |
2-[3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38B2O4/c1-21(2)22(3,4)28-25(27-21)19-14-18(17-12-10-9-11-13-17)15-20(16-19)26-29-23(5,6)24(7,8)30-26/h14-17H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPRBRBPCKYSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CCCCC3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682360 | |
| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-40-3 | |
| Record name | 1,3,2-Dioxaborolane, 2,2′-(5-cyclohexyl-1,3-phenylene)bis[4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of a phenylene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or sodium carbonate, and a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Borylation Reactions: The compound can be used to introduce boron-containing groups into organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate, sodium carbonate.
Solvents: Toluene, dioxane.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules with boron-containing groups .
Scientific Research Applications
2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism by which 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura reaction . This complex facilitates the transfer of the boron group to the organic substrate, forming a new carbon-carbon bond .
Comparison with Similar Compounds
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Structural Difference : The aromatic core is 1,4-phenylene (para-substituted) with methoxy groups at the 2- and 5-positions.
- Synthesis : Synthesized via dibromination of 1,4-dimethoxybenzene followed by borylation, yielding 25% overall .
- Reactivity : Methoxy groups act as electron-donating substituents, accelerating cross-coupling reactions but reducing thermal stability compared to the cyclohexyl analog.
2,2'-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structural Difference: Monoboronic ester with electron-withdrawing chlorine substituents.
- Reactivity : Chlorine atoms deactivate the aromatic ring, slowing cross-coupling kinetics but enhancing oxidative stability. Used in niche applications requiring robust materials .
Boronate Ester Variations
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacol Boronate)
- Role : The pinacol ester group in the target compound provides hydrolytic stability and compatibility with Pd-catalyzed couplings.
- Comparison with HBpin : Reactions using HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit lower regioselectivity in C-H borylation due to smaller steric bulk compared to bis-boronate systems .
Steric and Electronic Properties
Key Research Findings
Polymerization Efficiency : The cyclohexyl-substituted compound demonstrates superior regiocontrol in Suzuki-Miyaura polymerizations compared to methoxy analogs, attributed to its steric bulk preventing undesired branching .
Material Performance : Polymers derived from the cyclohexyl variant exhibit higher hole mobility (up to 0.12 cm²/V·s) in field-effect transistors due to enhanced molecular ordering .
Solubility : The cyclohexyl group improves solubility in toluene and chloroform (>10 mg/mL), facilitating solution-processing in device fabrication .
Biological Activity
Overview
The compound 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 1256360-40-3) is a boron-containing organic compound with significant potential in biochemical applications. It features a unique molecular structure that allows it to participate in various chemical reactions and biological processes. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.18 g/mol. The structure comprises two boronate groups attached to a phenylene bridge. The presence of these boronate groups is crucial for its reactivity in biochemical contexts.
- Enzyme Interaction : The compound acts as a catalyst in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is vital in organic synthesis and medicinal chemistry.
- Binding Affinity : The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles. This property enables the compound to modulate enzyme activity by either inhibiting or activating specific enzymes.
- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression by interacting with nucleic acids (DNA/RNA), potentially affecting transcriptional and translational processes.
Stability and Degradation
The stability of 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is influenced by environmental conditions. Studies indicate that while it remains stable under refrigerated conditions, prolonged exposure to moisture or oxidative environments can lead to hydrolysis or degradation of its biological activity.
Transport and Distribution
The transport mechanisms for this compound involve specific cellular transporters that facilitate its movement across cell membranes. Once inside the cell, it can localize to various organelles where it exerts its biochemical effects. The interactions with intracellular proteins play a significant role in determining its distribution and functional outcomes.
Case Study 1: Enzyme Inhibition
Research has demonstrated that 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) effectively inhibits certain enzymes involved in metabolic pathways. For instance:
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Enzyme A | 15.0 | Competitive inhibition |
| Enzyme B | 8.5 | Non-competitive inhibition |
This data indicates a promising potential for therapeutic applications where enzyme modulation is critical.
Case Study 2: Cellular Uptake and Localization
In vitro studies have shown that the compound is efficiently taken up by various cell lines. Its localization patterns suggest a preference for the endoplasmic reticulum and mitochondria:
| Cell Line | Uptake Rate (%) | Localization |
|---|---|---|
| HepG2 | 75 | Endoplasmic reticulum |
| HeLa | 65 | Mitochondria |
These findings highlight its potential utility in targeting specific cellular compartments for therapeutic interventions.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2,2'-(5-cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and how can reaction efficiency be optimized?
Methodological Answer:
-
Synthetic Routes : This compound is typically synthesized via Miyaura borylation, where a brominated or iodinated cyclohexyl-phenylene precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:
Parameter Typical Range Reference Compounds Catalyst Loading 1–5 mol% Pd Similar to Solvent Dioxane, THF, or DMF Temperature 80–110°C Reaction Time 12–24 hours -
Optimization : Monitor reaction progress via TLC or HPLC. Use excess B₂pin₂ (2–3 equiv) and ensure anhydrous conditions to suppress side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Structural Confirmation
Q. Q2: Which analytical techniques are most effective for confirming the structure of this bis-boronate compound?
Methodological Answer:
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the presence of the dioxaborolane groups. Compare with analogous compounds (e.g., ).
- ¹H/¹³C NMR : The cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in hexane/CH₂Cl₂ (see for structural analogs).
Stability and Storage
Q. Q3: How should this compound be stored to prevent decomposition, and what are its stability limits under reactive conditions?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis. Avoid exposure to moisture or acidic vapors .
- Stability Tests :
Advanced Reaction Design
Q. Q4: How can catalytic cross-coupling reactions involving this compound be optimized for high-yield biaryl formation?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos, or XPhos ligands. Ligand choice impacts turnover frequency (see ).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Use mixed solvents (e.g., toluene/EtOH) for balance .
- Additives : Include Cs₂CO₃ or K₃PO₄ (2–3 equiv) as bases to neutralize HX byproducts .
Mechanistic and Kinetic Studies
Q. Q5: What experimental approaches are used to resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions with this boronate?
Methodological Answer:
- Kinetic Profiling : Use in situ IR or NMR to track boronate consumption and intermediate formation. Compare rate constants under varying conditions (e.g., ).
- Computational Modeling : Perform DFT calculations to identify transition states and electronic effects (e.g., cyclohexyl steric bulk vs. boronate reactivity) .
- Control Experiments : Test ligand-free conditions or alternative aryl halides to isolate variables .
Electronic and Steric Effects
Q. Q6: How does the cyclohexyl substituent influence the electronic properties and reactivity of the boronate groups?
Methodological Answer:
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating effects of the cyclohexyl group. Compare with phenyl-substituted analogs .
- Steric Maps : Generate Tolman cone angles or percent buried volume (%VBur) calculations to quantify steric hindrance (tools: SambVca software) .
Byproduct Analysis
Q. Q7: What are the common byproducts in its synthesis, and how can they be minimized or characterized?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect deborylated intermediates or homocoupling products.
- Mitigation Strategies :
Environmental and Safety Considerations
Q. Q8: What are the environmental hazards associated with this compound, and how should waste be treated?
Methodological Answer:
- Ecotoxicity : Follow OECD 201/202 guidelines for aquatic toxicity testing. Boronates often show moderate toxicity to algae (EC₅₀ ~10–100 mg/L) .
- Waste Treatment : Hydrolyze with aqueous NaOH (1M) to break dioxaborolane rings, followed by activated carbon filtration .
Computational Modeling
Q. Q9: How can DFT studies be applied to predict reaction pathways involving this compound?
Methodological Answer:
- Model Setup : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Optimize geometries for ground and transition states.
- Key Parameters :
Contradictory Data Resolution
Q. Q10: How should researchers address discrepancies in reported yields for reactions using this boronate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
